molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile

Cat. No.: B6329603
CAS No.: 2338684-84-5
M. Wt: 247.41 g/mol
InChI Key: ZSSMFHRISYNPDS-UHFFFAOYSA-N
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Description

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is an organic compound that features a phenyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile typically involves the protection of a phenolic hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of an acetonitrile group. One common method involves the reaction of 2-hydroxyphenylacetonitrile with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.

    Reduction: Formation of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]ethylamine.

    Substitution: Formation of 2-hydroxyphenylacetonitrile upon removal of the TBDMS group.

Scientific Research Applications

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: Employed in the synthesis of bioactive compounds and as a protecting group for phenols in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is primarily related to its ability to act as a protecting group for phenolic hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the phenol site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild conditions, revealing the free phenol for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is unique due to its combination of a phenyl ring and a nitrile group, which provides distinct reactivity and potential for diverse applications. The presence of the TBDMS group offers protection and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMFHRISYNPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mandelonitrile (50 g, 0.38 moles) and imidazole (64 g, 0.94 moles) were dissolved in DMF (100 cm3) and the resulting solution cooled in an ice-water bath. tert-Butyldimethylsilyl chloride (68 g, 0.45 moles) was then added portionwise over a period of 20 minutes. The flask contents were then warmed to 35° C. and stirred at that temperature for 18 hours. The reaction mixture was then cooled and partitioned between ethyl acetate (3×100 cm3) and deionised water (100 cm3). The combined organic fractions were then washed with brine (100 cm3), dried over anhydrous magnesium sulphate and concentrated under reduced pressure to give the crude product as a yellow oil. Flash chromatography (600 g kieselgel 60 silica) eluting with 20% dichloromethane in pentane gave the title compound as an oil (77 g, 0.31 moles, 82%), δH (300 MHz;CDCl3) 0.1 (3H, s), 0.2 (3H, s), 1.0 (9H, s), 5.5 (1H, s), and 7.4 (5H, m).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Yield
82%

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